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molecular formula C5H10N4 B8798312 3-(2H-1,2,3-Triazol-2-yl)propan-1-amine

3-(2H-1,2,3-Triazol-2-yl)propan-1-amine

Cat. No. B8798312
M. Wt: 126.16 g/mol
InChI Key: SXJKZCLYUDXHSD-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

To a mixture solution of 2-(3-[1,2,3]triazol-2-yl-propyl)-isoindol-1,3-dione (1782 mg, 6.95 mmol) in methanol-tetrahydrofuran (5:4, 27 mL) was added hydrazine monohydrate (371 μl, 7.65 mmol), and the solution was stirred for 5 days at room temperature. Methanol (8 mL) was added thereto, followed by further stirring for 3.25 hours under reflux. The reaction mixture was filtered, and the filtrate was concentrated. The resulting residue was dissolved in tetrahydrofuran, adsorbed onto NH silica gel, purified by NH silica gel chromatography (ethyl acetate-methanol), and the title compound (491 mg, 1.36 mmol, 19.6%) was obtained.
Name
2-(3-[1,2,3]triazol-2-yl-propyl)-isoindol-1,3-dione
Quantity
1782 mg
Type
reactant
Reaction Step One
Quantity
371 μL
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Yield
19.6%

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]([CH2:6][CH2:7][CH2:8][N:9]2C(=O)C3C(=CC=CC=3)C2=O)[N:3]=[CH:4][CH:5]=1.O.NN.CO>CO.O1CCCC1>[N:1]1[N:2]([CH2:6][CH2:7][CH2:8][NH2:9])[N:3]=[CH:4][CH:5]=1 |f:1.2,4.5|

Inputs

Step One
Name
2-(3-[1,2,3]triazol-2-yl-propyl)-isoindol-1,3-dione
Quantity
1782 mg
Type
reactant
Smiles
N=1N(N=CC1)CCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
371 μL
Type
reactant
Smiles
O.NN
Name
methanol tetrahydrofuran
Quantity
27 mL
Type
solvent
Smiles
CO.O1CCCC1
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 5 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by further stirring for 3.25 hours
Duration
3.25 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
purified by NH silica gel chromatography (ethyl acetate-methanol)

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
N=1N(N=CC1)CCCN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.36 mmol
AMOUNT: MASS 491 mg
YIELD: PERCENTYIELD 19.6%
YIELD: CALCULATEDPERCENTYIELD 19.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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